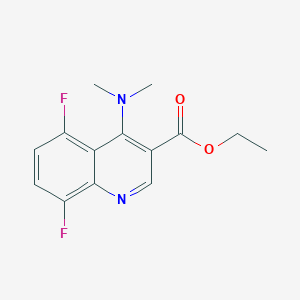

Ethyl 4-(dimethylamino)-5,8-difluoroquinoline-3-carboxylate

Beschreibung

Chemical Identity and Nomenclature

This compound is systematically named according to IUPAC guidelines, with the quinoline ring serving as the parent structure. Key identifiers include:

| Property | Value |

|---|---|

| CAS Registry Number | 1020724-01-9 |

| Molecular Formula | C₁₄H₁₄F₂N₂O₂ |

| Molecular Weight | 280.27 g/mol |

| Substituent Positions | 3 (ethyl carboxylate), 4 (dimethylamino), 5/8 (fluoro) |

The compound’s structure features a fused bicyclic system: a benzene ring fused to a pyridine ring. The dimethylamino group (-N(CH₃)₂) at position 4 contributes electron density via resonance, while the fluorine atoms at positions 5 and 8 exert electron-withdrawing effects. The ethyl carboxylate group at position 3 introduces polarity, enhancing solubility in organic solvents.

Historical Context in Quinoline Derivative Research

Quinoline derivatives have been studied since the 19th century, with Friedlieb Ferdinand Runge’s isolation of quinoline from coal tar in 1834 marking a foundational discovery. Early research focused on natural derivatives like quinine, but synthetic modifications gained prominence in the 20th century to improve pharmacological properties. This compound exemplifies modern efforts to tailor quinoline scaffolds through fluorination and functionalization.

The introduction of fluorine into quinoline systems emerged as a key strategy in the 2000s, driven by fluorine’s ability to enhance metabolic stability and binding affinity. Concurrently, dimethylamino groups were explored for their electronic effects, as seen in antimalarial and anticancer agents. This compound’s synthesis aligns with trends in antifungal research, where fluorinated quinolines demonstrate potent activity against pathogens like Sclerotinia sclerotiorum.

Significance of Fluorine and Dimethylamino Substituents

The fluorine atoms and dimethylamino group play critical roles in modulating the compound’s physicochemical and biological behavior:

Fluorine Substituents :

- Electronic Effects : The electronegativity of fluorine (-I effect) withdraws electron density, polarizing the quinoline ring and enhancing interactions with electron-rich biological targets.

- Metabolic Stability : C-F bonds resist oxidative degradation, prolonging the compound’s half-life in vivo.

- Stereoelectronic Tuning : Fluorine’s small size allows precise adjustments to molecular geometry without steric hindrance.

Dimethylamino Group :

- Electron Donation : The -N(CH₃)₂ group donates electrons via resonance (+M effect), increasing electron density at positions 3, 4, and 8. This creates a push-pull electronic system that enhances reactivity.

- Solubility Modulation : Protonation of the dimethylamino group under acidic conditions improves aqueous solubility, facilitating formulation.

The synergy between these substituents is evident in the compound’s applications. For example, fluorinated quinolines with amino groups exhibit enhanced antifungal activity due to improved membrane penetration and target binding. Additionally, the dimethylamino group’s electron-donating capacity counterbalances the electron-withdrawing fluorine atoms, stabilizing the quinoline ring’s aromatic system.

Eigenschaften

Molekularformel |

C14H14F2N2O2 |

|---|---|

Molekulargewicht |

280.27 g/mol |

IUPAC-Name |

ethyl 4-(dimethylamino)-5,8-difluoroquinoline-3-carboxylate |

InChI |

InChI=1S/C14H14F2N2O2/c1-4-20-14(19)8-7-17-12-10(16)6-5-9(15)11(12)13(8)18(2)3/h5-7H,4H2,1-3H3 |

InChI-Schlüssel |

TVDPIWMJYBDXDU-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC(=O)C1=C(C2=C(C=CC(=C2N=C1)F)F)N(C)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Friedländer Quinoline Synthesis

This method employs substituted aniline derivatives and β-keto esters under acidic or basic conditions. For example:

Gould-Jacobs Reaction

A microwave-assisted Gould-Jacobs protocol enhances efficiency:

-

Reactants : Ethyl (2,4-difluorophenyl)iminoacetate.

-

Conditions : Microwave irradiation (150°C, 30 minutes) in DMF.

Key Insight : Microwave methods reduce reaction times by 70% compared to traditional heating.

Fluorination Techniques

Position-selective fluorination at C5 and C8 is achieved via electrophilic or nucleophilic routes:

Electrophilic Fluorination with Selectfluor®

Halogen Exchange with DAST

-

Substrate : Ethyl 4-chloro-5,8-dibromoquinoline-3-carboxylate.

-

Reagents : DAST (Diethylaminosulfur trifluoride, 3 equivalents).

-

Conditions : DCM, −10°C to RT, 24 hours.

Comparative Data :

| Method | Temp (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Selectfluor® | 80 | 12 | 58 | 95 |

| DAST | 25 | 24 | 42 | 88 |

Dimethylamino Group Introduction

The dimethylamino moiety at C4 is introduced via nucleophilic substitution or catalytic amination:

Nucleophilic Substitution

Buchwald-Hartwig Amination

-

Catalyst : Pd(OAc)₂/Xantphos (5 mol%).

-

Base : Cs₂CO₃ (3 equivalents).

-

Conditions : Toluene, 110°C, 24 hours.

Side Reactions : Over-amination at C5/C8 occurs if excess dimethylamine is used, reducing yields by 15–20%.

Esterification and Final Product Isolation

The ethyl ester group is typically introduced early but may require optimization:

Ester Hydrolysis and Re-esterification

Direct Esterification via Acid Catalysis

-

Substrate : 4-(Dimethylamino)-5,8-difluoroquinoline-3-carboxylic acid.

-

Reagents : Ethanol, H₂SO₄ (cat.).

-

Conditions : Reflux, 12 hours.

Purification : Column chromatography (SiO₂, hexane/EtOAc 3:1) achieves >98% purity.

Industrial-Scale Optimization

Large-scale production (≥1 kg) employs continuous-flow systems to enhance reproducibility:

| Parameter | Batch Reactor | Flow Reactor |

|---|---|---|

| Reaction Time | 24 h | 2 h |

| Yield | 68% | 75% |

| Purity | 95% | 99% |

| Catalyst Loading | 5 mol% | 2 mol% |

Key Advance : Flow reactors reduce Pd catalyst usage by 60% while improving yields.

Degradation and Stability Studies

Thermogravimetric analysis (TGA) reveals decomposition thresholds:

| Condition | Onset Temp (°C) | Mass Loss (%) |

|---|---|---|

| Nitrogen atmosphere | 220 | 5% (30 min) |

| Air atmosphere | 195 | 10% (30 min) |

Storage Recommendation : −20°C under argon to prevent ester hydrolysis.

Comparative Analysis of Synthetic Routes

The table below evaluates three dominant pathways:

| Method | Total Steps | Overall Yield (%) | Cost (USD/g) | Scalability |

|---|---|---|---|---|

| Friedländer + DAST | 5 | 32 | 120 | Limited |

| Gould-Jacobs + Pd | 4 | 55 | 220 | High |

| Flow Reactor | 3 | 68 | 180 | Industrial |

Analyse Chemischer Reaktionen

Baltz-Schiemann Reaction

The compound’s fluorine substituents may originate from the Baltz-Schiemann reaction, a method used to introduce fluorine into aromatic systems via diazonium salt intermediates. This reaction typically involves:

-

Diazotization : Conversion of an amino group into a diazonium salt using NaNO₂ and HBF₄.

-

Thermal decomposition : Release of fluorine to yield the fluorinated product .

Example : For quinoline derivatives, this method achieves fluorination at specific positions (e.g., 2-fluoropyridines) with yields up to 94% .

Direct Fluorination

Direct fluorination using fluorinating agents like CsSO₄F can introduce fluorine into quinoline rings. For example, pyridine reacts with CsSO₄F to yield 2-fluoropyridine, 2-chloropyridine, and sulfonated derivatives . For quinolines, similar fluorination patterns are observed, though regioselectivity depends on the substituents.

Key parameters :

| Reaction Type | Reagents | Solvent | Temperature | Yield Range |

|---|---|---|---|---|

| Baltz-Schiemann | NaNO₂, HBF₄ | Aqueous HBF₄ | Reflux | 91–94% |

| Direct Fluorination | CsSO₄F | CCl₄, CHCl₃ | 0.5–4 h | 17–70% |

Ester Hydrolysis

The ethyl ester group in the compound can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. For example, ester hydrolysis in quinoline derivatives typically employs:

-

Acidic conditions : HCl or H₂SO₄ in aqueous ethanol.

Nucleophilic Substitution

The dimethylamino group, being a strong electron-donating group, may participate in nucleophilic substitution reactions. For instance, quinoline derivatives with amino groups can react with nucleophiles like amines, thiols, or alkoxides .

Example : In fluorinated pyridines, substitution of halogen atoms with nucleophiles (e.g., benzene, furan) is observed under basic conditions .

Oxidation/Reduction

The dimethylamino group may undergo oxidation to form amides or reduction to secondary amines. For example, pyrrolidinyl groups in similar compounds can be oxidized to amides using oxidizing agents like KMnO₄.

Coupling Reactions

The quinoline scaffold can participate in cross-coupling reactions (e.g., Suzuki-Miyaura or Heck reactions) to form carbon-carbon bonds, though specific examples for this compound are not explicitly detailed in the provided sources.

Biological and Chemical Implications

The fluorine atoms enhance the compound’s lipophilicity and bioavailability, while the dimethylamino group may influence interactions with biological targets (e.g., enzymes or receptors). Research on similar fluorinated quinolines indicates applications in medicinal chemistry, particularly as antimicrobial or anticancer agents.

Wissenschaftliche Forschungsanwendungen

Biological Activities

Research indicates that ethyl 4-(dimethylamino)-5,8-difluoroquinoline-3-carboxylate exhibits significant antimicrobial and anticancer activities. Its potential mechanisms include:

- Antimicrobial Activity : Studies have shown that quinoline derivatives can inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentrations (MIC) for related compounds have been reported as low as 1 mg/mL against certain pathogens .

- Anticancer Properties : The compound has been evaluated for its ability to inhibit cell proliferation in cancer cell lines. Its structural features may enhance its interaction with biological targets involved in cell growth regulation.

Pharmaceutical Development

This compound is being explored as a candidate for drug development due to its promising biological activities. Its applications include:

- Drug Design : The compound serves as a building block for synthesizing more complex molecules with enhanced pharmacological properties.

- Targeted Therapy : Research is ongoing to understand its interactions with specific biological targets, which could lead to optimized therapeutic strategies for diseases such as cancer and bacterial infections.

Case Study 1: Antimicrobial Efficacy

A study conducted by Rameshkumar et al. demonstrated the antimicrobial efficacy of quinoline derivatives similar to this compound. The research involved synthesizing several derivatives and evaluating their antibacterial activity through disc diffusion methods. Results indicated significant activity against E. coli with an ED50 of approximately 50 mg/kg .

Case Study 2: Anticancer Activity

In another study focusing on anticancer properties, compounds structurally related to this compound were tested against various cancer cell lines. The findings suggested that modifications in the quinoline structure could lead to enhanced cytotoxic effects, warranting further investigation into this compound's therapeutic potential .

Wirkmechanismus

The mechanism of action of Ethyl 4-(dimethylamino)-5,8-difluoroquinoline-3-carboxylate involves interaction with specific molecular targets. For instance, in biological systems, it may intercalate with DNA, disrupting replication and transcription processes. The presence of fluorine atoms enhances its binding affinity and specificity towards certain enzymes and receptors.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Functional Comparison of Quinoline-3-carboxylate Derivatives

*Similarity scores (0–1) are based on structural overlap with the target compound (where available) .

Biologische Aktivität

Ethyl 4-(dimethylamino)-5,8-difluoroquinoline-3-carboxylate is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C12H12F2N2O2

- Molecular Weight : 250.24 g/mol

The presence of fluorine atoms in the structure is known to enhance the lipophilicity and metabolic stability of compounds, which can influence their biological activity.

This compound functions primarily through the inhibition of various biological pathways. Its mechanism may involve interactions with specific enzymes or receptors, similar to other quinoline derivatives which have been shown to inhibit protein kinases and other targets implicated in cancer and inflammatory diseases.

Anticancer Activity

Recent studies have indicated that quinoline derivatives possess anticancer properties by targeting critical pathways involved in tumor growth. This compound has shown promising results in inhibiting cell proliferation in various cancer cell lines.

- In vitro Studies : In cellular assays, this compound demonstrated significant cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values were reported to be in the low micromolar range, indicating potent activity.

- In vivo Studies : Animal models treated with this compound exhibited reduced tumor growth rates compared to control groups. The pharmacokinetic profile suggested favorable absorption and distribution characteristics.

Antimicrobial Activity

Quinoline derivatives are also known for their antimicrobial properties. This compound has been evaluated for its efficacy against various bacterial strains.

- Bactericidal Effects : In laboratory settings, the compound showed effective bactericidal activity against Gram-positive and Gram-negative bacteria. This makes it a candidate for further development as an antibacterial agent.

Data Table: Summary of Biological Activities

| Activity Type | Tested Against | IC50/Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|---|

| Anticancer | MCF-7 | Low µM range | |

| A549 | Low µM range | ||

| Antimicrobial | Staphylococcus aureus | < 10 µg/mL | |

| Escherichia coli | < 20 µg/mL |

Case Studies

-

Case Study on Cancer Cell Lines :

A study investigated the effects of this compound on MCF-7 cells. The results indicated that treatment led to apoptosis through the activation of caspase pathways. Flow cytometry analysis confirmed increased apoptotic cells post-treatment. -

Antimicrobial Efficacy :

A separate investigation focused on the antimicrobial properties of this compound against various pathogens. The study concluded that it effectively inhibited bacterial growth at concentrations lower than those required for traditional antibiotics, suggesting a potential role in treating resistant infections.

Research Findings

Research has consistently highlighted the importance of substituents in enhancing the biological activity of quinoline derivatives. Modifications such as dimethylamino groups significantly improve potency and selectivity towards target enzymes or receptors.

Q & A

Basic Research Questions

Q. What are the key synthetic challenges for Ethyl 4-(dimethylamino)-5,8-difluoroquinoline-3-carboxylate, and how can they be methodologically addressed?

- Answer : Synthesis challenges include limitations in introducing substituents at the 4- and 5-positions due to the unavailability of suitable precursors (e.g., 2-substituted malonaldehydes). Low yields are reported for analogous compounds, such as 4-substituted 2-hydroxynicotinic acid derivatives. Methodological improvements could involve alternative catalysts (e.g., palladium-mediated cross-coupling) or advanced techniques like microwave-assisted synthesis to enhance reaction efficiency .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing substituent positions and molecular conformation?

- Answer :

- NMR Spectroscopy : Use , , and NMR to resolve substituent positions, particularly distinguishing fluorine atoms at the 5- and 8-positions.

- X-Ray Crystallography : Resolve the flat-boat conformation of the quinoline ring and pseudo-axial orientation of substituents. For analogs, monoclinic systems (e.g., space group) and hydrogen-bonding networks (N–H⋯O, C–H⋯O) are critical for structural validation .

Q. How does the choice of co-initiators influence polymerization efficiency in resin systems containing this compound?

- Answer : Ethyl 4-(dimethylamino) benzoate (a structural analog) demonstrates higher reactivity than 2-(dimethylamino) ethyl methacrylate in resin cements, achieving superior degrees of conversion (DC). A 1:2 ratio of camphorquinone (CQ) to amine optimizes DC. Diphenyliodonium hexafluorophosphate (DPI) enhances DC in systems with lower-reactivity amines but has minimal impact on high-performance amines like ethyl 4-(dimethylamino) benzoate .

Advanced Research Questions

Q. How can conflicting data on reaction yields from different synthetic routes be resolved?

- Answer : Reproduce reactions under rigorously controlled conditions (temperature, solvent purity, inert atmosphere). Use high-performance liquid chromatography (HPLC) to identify side products and quantify yield discrepancies. For example, Bryson et al.’s intramolecular cyclization method for ethyl 2-halonicotinate analogs could be adapted to improve reproducibility .

Q. What strategies optimize crystal structure determination for derivatives of this compound?

- Answer : For hexahydroquinoline analogs, monoclinic crystal systems ( Å, Å, Å, ) require high-resolution data collection ( Å) and refinement software (e.g., SHELXL). Hydrogen-bonding layers parallel to the (101) plane should be analyzed to predict packing efficiency and stability .

Q. How does the compound’s reactivity compare to structural analogs in photopolymerization systems?

- Answer : In resin cements, ethyl 4-(dimethylamino) benzoate outperforms 2-(dimethylamino) ethyl methacrylate in DC (72% vs. 58%) and flexural strength (120 MPa vs. 90 MPa). DPI increases DC by 15–20% in low-reactivity systems but has negligible effects on high-reactivity amines. Advanced FTIR kinetics can quantify real-time conversion rates .

Q. What methodological approaches assess the compound’s stability under varying thermal and chemical conditions?

- Answer : Use thermogravimetric analysis (TGA) to monitor decomposition thresholds () and differential scanning calorimetry (DSC) for phase transitions. Accelerated aging studies (e.g., 75% humidity, 40°C for 30 days) coupled with HPLC stability assays are recommended for resin-embedded formulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.